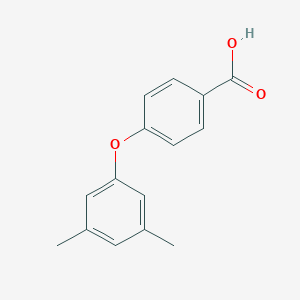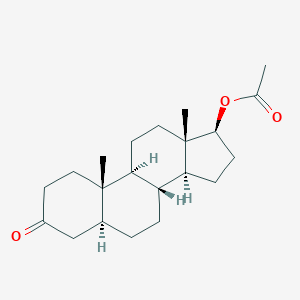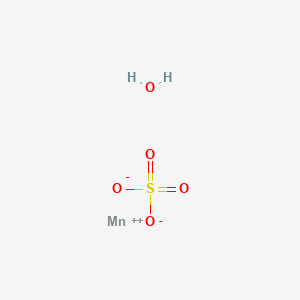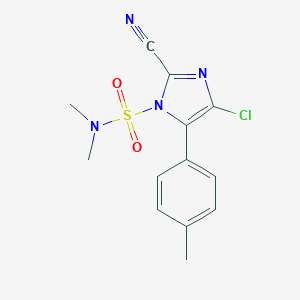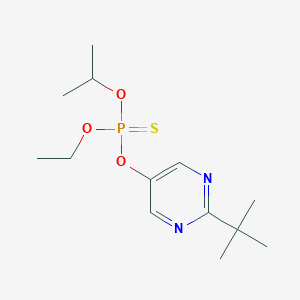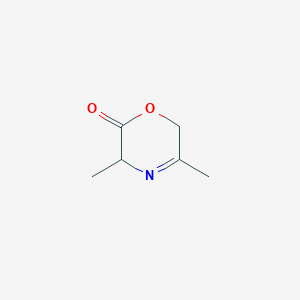
3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one, also known as DMDO, is a cyclic organic compound with a molecular formula C6H9NO2. It is widely used in scientific research due to its unique properties and potential applications in various fields. DMDO is a versatile compound that can be synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one is based on its ability to act as an oxidizing agent. 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one can oxidize various organic compounds, including alcohols, aldehydes, and ketones, through the transfer of an oxygen atom. This process generates a highly reactive intermediate that can undergo further reactions to yield various products. The mechanism of action of 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one has been extensively studied, and its ability to selectively oxidize certain functional groups has been demonstrated.
Biochemische Und Physiologische Effekte
3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one has been studied for its biochemical and physiological effects, including its potential toxicity and mutagenicity. Studies have shown that 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one can induce DNA damage and cell death in certain cell lines, suggesting that it may have potential as an anti-cancer agent. However, its potential toxicity and mutagenicity must be carefully considered before its use in any application.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one has several advantages for use in lab experiments, including its high purity and high yield, its ability to selectively oxidize certain functional groups, and its potential applications in various fields. However, its potential toxicity and mutagenicity must be carefully considered, and appropriate safety measures must be taken when handling 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one.
Zukünftige Richtungen
There are several potential future directions for 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one research, including its use as an anti-cancer agent, its potential applications in the synthesis of novel drugs, and its use in the development of new catalysts for organic reactions. Additionally, further studies are needed to fully understand the mechanism of action of 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one and its potential toxicity and mutagenicity. Overall, 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one is a versatile compound with a wide range of potential applications in various fields of scientific research.
Synthesemethoden
3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one can be synthesized through various methods, including the reaction of dimethylamine with ethyl oxalate, the reaction of dimethylamine with ethyl glyoxylate, and the reaction of dimethylamine with ethyl malonate. The most common method for synthesizing 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one is through the reaction of dimethylamine with ethyl oxalate in the presence of a catalyst such as p-toluenesulfonic acid. This method yields a high purity and high yield of 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one has been widely used in scientific research due to its unique properties and potential applications in various fields. It has been used as a reagent for the oxidation of alcohols, as a catalyst for the synthesis of heterocyclic compounds, and as a precursor for the synthesis of various organic compounds. 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one has also been studied for its potential applications in the field of medicine, including its potential use as an anti-cancer agent and as a precursor for the synthesis of novel drugs.
Eigenschaften
CAS-Nummer |
140925-24-2 |
|---|---|
Produktname |
3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one |
Molekularformel |
C6H9NO2 |
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
3,5-dimethyl-2,5-dihydro-1,4-oxazin-6-one |
InChI |
InChI=1S/C6H9NO2/c1-4-3-9-6(8)5(2)7-4/h5H,3H2,1-2H3 |
InChI-Schlüssel |
JEKCRYNAZBTYFS-UHFFFAOYSA-N |
SMILES |
CC1C(=O)OCC(=N1)C |
Kanonische SMILES |
CC1C(=O)OCC(=N1)C |
Synonyme |
2H-1,4-Oxazin-2-one,3,6-dihydro-3,5-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



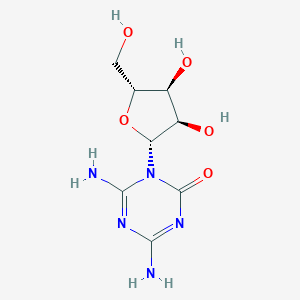
![(1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane](/img/structure/B129037.png)
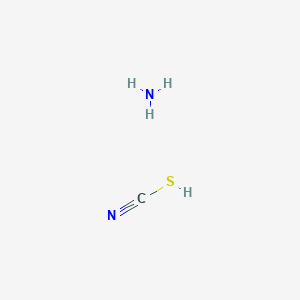
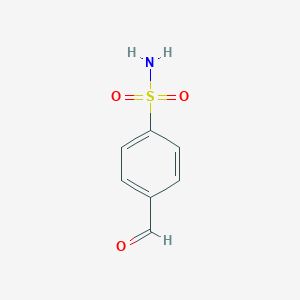
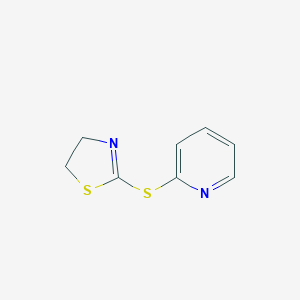
![3-Chloropyrido[2,3-b]pyrazine](/img/structure/B129045.png)
![(2S,3S,4R,5R,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methoxyoxane-2-carboxylic acid](/img/structure/B129050.png)
